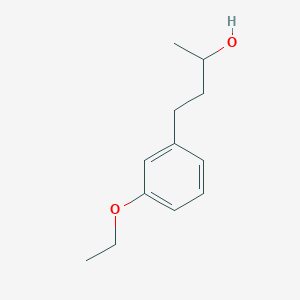
4-(3-Ethoxyphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxyphenyl)butan-2-ol is an organic compound characterized by its phenyl ring substituted with an ethoxy group and a butan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-ethoxybenzaldehyde and ethyl magnesium bromide.
Reaction Steps: The Grignard reagent is prepared by reacting ethyl magnesium bromide with magnesium turnings in anhydrous ether. This Grignard reagent is then added to 3-ethoxybenzaldehyde to form a tertiary alcohol intermediate.
Purification: The intermediate is purified through distillation or recrystallization to obtain the final product, this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, or Dess-Martin periodinane.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(3-ethoxyphenyl)butanone, 4-(3-ethoxyphenyl)butanoic acid.
Reduction: 4-(3-ethoxyphenyl)butan-1-ol, 4-(3-ethoxyphenyl)butylamine.
Substitution: 4-(3-bromoethoxyphenyl)butan-2-ol, 4-(3-chloroethoxyphenyl)butan-2-ol.
Aplicaciones Científicas De Investigación
4-(3-Ethoxyphenyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Employed in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-(3-ethoxyphenyl)butan-2-ol exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
4-(3-Ethoxyphenyl)butan-2-ol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 4-(3-methoxyphenyl)butan-2-ol, 4-(3-hydroxyphenyl)butan-2-ol, 4-(3-ethoxyphenyl)butan-1-ol.
Uniqueness: The presence of the ethoxy group at the 3-position of the phenyl ring distinguishes it from other compounds, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
4-(3-ethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
Clave InChI |
FRDUKZDSTPIZHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















